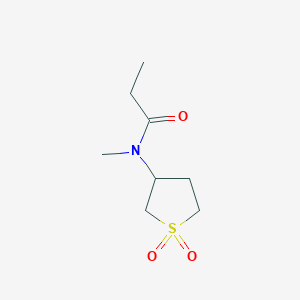

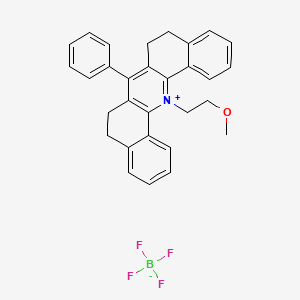

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropionamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropionamide is a derivative of N-methylpropionamide, which is a molecule of interest in various chemical studies. The papers provided do not directly discuss this compound, but they do provide insights into the behavior of related compounds, which can be useful for a comprehensive analysis.

Synthesis Analysis

The synthesis of N-methylpropionamide derivatives can be complex, involving multiple steps and the potential for various substituents to affect the final product's properties. While the provided papers do not detail the synthesis of the specific compound , they do discuss derivatives of N-methylpropionamide, suggesting that similar synthetic strategies could be employed .

Molecular Structure Analysis

The molecular structure of N-methylpropionamide derivatives is crucial for understanding their chemical behavior. Paper discusses the conformational structure of N-methylpropionamide and its isomers, which are determined using IR and NMR spectroscopy. These techniques could similarly be applied to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of N-methylpropionamide derivatives can be influenced by the presence of various functional groups. The papers provided do not directly address the chemical reactions of the specific compound , but they do provide information on the hydrogen bonding capabilities of N-methylpropionamide , which could be relevant for understanding its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Paper provides data on the enthalpy and entropy differences between rotational isomers of N-methylpropionamide, which could be indicative of the physical properties of related compounds. Additionally, the interaction of N-methylpropionamide with ethers as discussed in paper could provide insights into the solubility and intermolecular interactions of this compound.

Applications De Recherche Scientifique

Pharmacological and Toxicological Applications

Research on compounds with similar structures or pharmacological profiles has highlighted their potential in exploring drug interactions, effects, and mechanisms of action. For instance, studies on 3,4-Methylenedioxymethamphetamine (MDMA) and its interactions with paroxetine have shed light on the pharmacodynamic and pharmacokinetic interactions, emphasizing the importance of understanding drug interactions in clinical settings (Farré et al., 2007). Similarly, the evaluation of decitabine's effects on DNA methylation provides insights into potential therapeutic applications and the molecular effects of nucleoside analogs in treating solid tumors (Samlowski et al., 2005).

Metabolic Disorders and Biochemical Pathways

Studies on metabolic pathways and disorders, such as propionic acidemia and methylmalonic acidemia, contribute to understanding the metabolic implications of related compounds. The metabolism of propionate into 3-hydroxypropionate and other metabolites in patients with these conditions underscores the significance of beta-oxidation pathways and offers a window into investigating metabolic disorders and potential treatments (Ando et al., 1972).

Analytical and Forensic Toxicology

The identification and characterization of new psychoactive substances (NPS) in a toxicological context demonstrate the importance of analytical techniques in forensic science. Studies aimed at resolving complex cases involving NPS provide valuable methodologies for the detection, identification, and analysis of unknown compounds, highlighting the role of NMR spectroscopy and other analytical methods in forensic toxicology (Ameline et al., 2019).

Mécanisme D'action

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropionamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits (GIRK1–4 or Kir3.1–3.4). GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

This compound acts as an activator of the GIRK1/2 channels . It interacts with these channels, leading to their activation. The activation of these channels can modulate the excitability of cells .

Biochemical Pathways

The activation of GIRK channels affects various physiological processes and has potential implications for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

It is noted that the compound displays nanomolar potency as a girk1/2 activator with improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but further studies are needed to confirm this.

Result of Action

The activation of GIRK1/2 channels by this compound can lead to changes in cell excitability . This could potentially influence various physiological processes and disease states, including pain perception, epilepsy, reward/addiction, and anxiety .

Orientations Futures

The compound has potential applications in various fields, including medicine, electronics, and materials science. It has been used in the synthesis of a new class of GIRK1/2 activators , suggesting potential future directions in the development of treatments for conditions related to GIRK channels .

Propriétés

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c1-3-8(10)9(2)7-4-5-13(11,12)6-7/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKOANLTAGSINT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C)C1CCS(=O)(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B3018959.png)

![N-cyclopentyl-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3018963.png)

![N-[1-(4-Chlorophenyl)cyclohexyl]prop-2-enamide](/img/structure/B3018967.png)

![2-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3018968.png)

![N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3018974.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B3018980.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B3018982.png)